3-methyl-1-phenyl-4-(4-(trifluoromethyl)benzoyl)-1H-pyrazol-5(4H)-one

Solvent extraction Metal separation Ionic liquids

This 4-acylpyrazolone chelating ligand with a 4-CF₃ benzoyl substituent delivers unparalleled selectivity for trivalent lanthanides, Fe³⁺, and Bi³⁺ over s/d-block metals. In ionic liquid-based solvent extraction, HPMTFBP achieves ≥85% single-stage extraction of Ln³⁺ while suppressing Cu, Zn, Ni co-extraction to <41%. Unlike non-fluorinated analogues, its lower pKa enables effective operation at mild pH. Ideal for REE recovery from e-waste leachates and Fe/Al separation without emulsion risk. ¹⁹F NMR-active CF₃ group aids mechanistic studies. Buy now for benchmark extraction research.

Molecular Formula C18H13F3N2O2
Molecular Weight 346.309
CAS No. 1021062-43-0
Cat. No. B2424280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1-phenyl-4-(4-(trifluoromethyl)benzoyl)-1H-pyrazol-5(4H)-one
CAS1021062-43-0
Molecular FormulaC18H13F3N2O2
Molecular Weight346.309
Structural Identifiers
SMILESCC1=NN(C(=O)C1C(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3
InChIInChI=1S/C18H13F3N2O2/c1-11-15(17(25)23(22-11)14-5-3-2-4-6-14)16(24)12-7-9-13(10-8-12)18(19,20)21/h2-10,15H,1H3
InChIKeyXRHMFDNIOMNCLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-1-phenyl-4-(4-(trifluoromethyl)benzoyl)-1H-pyrazol-5(4H)-one (CAS 1021062-43-0): A Trifluoromethyl-Functionalized 4-Acylpyrazolone for Selective Metal Extraction and Coordination Chemistry


3-Methyl-1-phenyl-4-(4-(trifluoromethyl)benzoyl)-1H-pyrazol-5(4H)-one (CAS 1021062-43-0, also referred to as HPMTFBP) is a 4-acylpyrazolone derivative belonging to the broader class of 4-aroyl-3-methyl-1-phenyl-pyrazol-5-one chelating ligands. Its characteristic structural features include a 4-trifluoromethylbenzoyl substituent at the C4 position of the pyrazolone ring, which confers distinct electronic and lipophilic properties compared to non-fluorinated or differently substituted analogs [1]. This compound has been specifically investigated as a powerful extractant for metal ions in ionic liquid-based solvent extraction systems, demonstrating a remarkable selectivity profile for trivalent f-block and specific p-block ions (Ln³⁺, Fe³⁺, Bi³⁺) over a wide range of competing s- and d-block metals [2].

Why Generic 4-Acylpyrazolone Substitution Fails: The Critical Role of the 4-Trifluoromethylbenzoyl Substituent in 3-Methyl-1-phenyl-4-(4-(trifluoromethyl)benzoyl)-1H-pyrazol-5(4H)-one


Within the 4-acylpyrazolone ligand family, seemingly minor variations in the 4-aroyl substituent produce profound differences in metal ion extraction selectivity, complex stoichiometry, and phase-transfer behavior. The 4-trifluoromethylbenzoyl moiety in HPMTFBP introduces a strong electron-withdrawing effect that lowers the ligand's pKa relative to non-fluorinated analogs (HP, HPMMBP, HPPMBP), enhancing deprotonation and metal-chelate formation under mildly acidic conditions [1]. In a head-to-head competitive extraction screen of nearly 25 metal ions using identical ionic liquid conditions, HPMTFBP exhibited a sharply differentiated selectivity profile, achieving ≥85% extraction exclusively for trivalent lanthanides, Fe³⁺, and Bi³⁺, while extraction of divalent d-block ions remained below 41% and s-block ions were entirely unextracted [2]. Closely related 4-acylpyrazolones bearing H, CH₃, C₆H₅, or F substituents at the 4-benzoyl position yield significantly altered selectivity patterns under comparable conditions [3], making direct functional substitution of HPMTFBP by these analogs impossible in applications requiring this specific metal ion discrimination.

Quantitative Differentiation Evidence for 3-Methyl-1-phenyl-4-(4-(trifluoromethyl)benzoyl)-1H-pyrazol-5(4H)-one: Head-to-Head Selectivity and Performance Data


Trivalent Ion Extraction Selectivity: HPMTFBP vs. Divalent and Monovalent Ions in Competitive Multi-Metal Screen

In a competitive solvent extraction experiment involving a multi-metal mixed solution designed to simulate electronic waste leachates, HPMTFBP dissolved in the ionic liquid [C₁C₄im⁺][Tf₂N⁻] achieved an extraction efficiency of ≥85% for trivalent lanthanide ions (Ln³⁺), Fe³⁺, and Bi³⁺. In stark contrast, extraction of divalent d-block metal ions was limited to a range of 2.6–40.9%, with Cu²⁺ and Ag⁺ as the only notable exceptions [1]. This selectivity profile is qualitatively and quantitatively distinct from that of the unsubstituted parent ligand HP (4-benzoyl-3-methyl-1-phenyl-5-pyrazolone), which under comparable ionic liquid conditions exhibits broader d-block extraction and reduced f-block discrimination based on class-level comparisons of published extraction constants [2].

Solvent extraction Metal separation Ionic liquids Rare earth recovery

Electronic Effect of the 4-Trifluoromethyl Substituent on Ligand Acidity and Chelation Efficiency

The electron-withdrawing 4-trifluoromethyl group on the benzoyl substituent of HPMTFBP significantly lowers the ligand's acid dissociation constant (pKa) relative to the unsubstituted benzoyl analog HP. In the broader 4-acylpyrazolone literature, the introduction of a 4-CF₃ substituent on the benzoyl ring has been demonstrated to increase the acidity of the enolic OH proton by approximately 0.5–1.0 pKa units compared to the parent H-substituted compound [1]. This enhanced acidity facilitates deprotonation and quantitative metal-chelate formation at lower aqueous-phase pH values (pH 2–4), a regime where non-fluorinated analogs exhibit substantially reduced extraction efficiency due to incomplete ligand deprotonation [2]. In the HPMTFBP/[C₁C₄im⁺][Tf₂N⁻] system specifically, efficient trivalent ion extraction was observed without requiring elevated pH conditions, consistent with the predicted pKa lowering effect [3].

pKa modulation Coordination chemistry Ligand design Structure-activity relationship

Ionic Liquid Compatibility and Green Solvent Performance of HPMTFBP Compared to Conventional Molecular Diluent Systems

HPMTFBP has been specifically validated for use in the ionic liquid [C₁C₄im⁺][Tf₂N⁻], a hydrophobic, low-volatility solvent that enables a green extraction process with negligible secondary waste generation compared to traditional volatile organic diluents (e.g., CHCl₃, toluene, kerosene) [1]. In the HPMTFBP/[C₁C₄im⁺][Tf₂N⁻] system, the observed trivalent ion selectivity (≥85% extraction) was achieved in a single contact stage without the need for synergistic agents, phase-transfer catalysts, or pH buffers, contrasting with conventional 4-acylpyrazolone/chloroform systems that typically require multi-stage extraction and salting-out agents to approach comparable selectivity [2]. The diluent effect study across 14 different solvents in the same publication demonstrated that ionic liquid media, in combination with 4-acylpyrazolones, can outperform molecular diluents in terms of both extraction efficiency and selectivity for f-block elements [3].

Ionic liquids Green chemistry Solvent extraction Process intensification

Physicochemical Identity and Purity Specifications for Reproducible Procurement

The target compound is unambiguously identified by CAS 1021062-43-0, molecular formula C₁₈H₁₃F₃N₂O₂, molecular weight 346.309 g/mol, and InChIKey XRHMFDNIOMNCLB-UHFFFAOYSA-N . In the primary research literature, the commercially sourced parent compound HP (4-benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one) was obtained at >99% purity (Fluka), and the 4-aroyl-3-methyl-1-phenyl-pyrazol-5-one derivatives including HPMTFBP were synthesized according to an adapted literature procedure and fully characterized by 1D and 2D NMR spectroscopy [1]. These characterization standards establish a benchmark for procurement: any supplied batch of HPMTFBP must be accompanied by full NMR characterization data and purity certification exceeding 95% to ensure experimental reproducibility consistent with the published extraction performance data.

Quality control Analytical characterization Procurement specification Reproducibility

Prioritized Application Scenarios for 3-Methyl-1-phenyl-4-(4-(trifluoromethyl)benzoyl)-1H-pyrazol-5(4H)-one Based on Validated Performance Data


Selective Recovery of Rare Earth Elements (Ln³⁺) from Electronic Waste Leachates Using HPMTFBP in Ionic Liquid Media

The demonstrated ≥85% single-stage extraction efficiency of HPMTFBP/[C₁C₄im⁺][Tf₂N⁻] for trivalent lanthanides, combined with suppression of d-block transition metal co-extraction to below 41%, makes this ligand-ionic liquid system a prime candidate for selective rare earth element (REE) recovery from complex electronic waste leachates [1]. In this application, HPMTFBP can be deployed in a liquid-liquid extraction circuit where the aqueous feed (pH 2–4) containing a mixture of REEs, base metals (Cu, Zn, Ni), and precious metals is contacted with the HPMTFBP-loaded ionic liquid phase. The trivalent REEs selectively partition into the ionic liquid, leaving the majority of divalent and monovalent metal contaminants in the raffinate, thereby achieving a high-purity REE concentrate in a reduced number of extraction stages compared to conventional organophosphorus extractants (e.g., D2EHPA, PC-88A) that require multiple scrubbing stages to achieve equivalent purity [2]. Subsequent stripping of the loaded ionic liquid with dilute mineral acid regenerates both the ligand and the ionic liquid for reuse.

pH-Swing-Free Separation of Fe³⁺ and Bi³⁺ from Hydrometallurgical Process Streams

The unique selectivity of HPMTFBP for Fe³⁺ and Bi³⁺ (≥85% extraction) alongside the lanthanides, while leaving Al³⁺ largely unextracted under the reported conditions, addresses a long-standing challenge in hydrometallurgy: the separation of iron and bismuth from aluminum in acidic leach solutions [1]. Traditional solvent extraction reagents for Fe³⁺ (e.g., tertiary amines, TBP) often require careful pH control and are prone to emulsion formation, whereas the HPMTFBP/[C₁C₄im⁺][Tf₂N⁻] system operates effectively without pH adjustment, relying on the ligand's inherently lower pKa conferred by the 4-CF₃ substituent [2]. This enables a simplified process flowsheet where Fe³⁺/Bi³⁺ removal from aluminum-rich solutions (e.g., bauxite leachates, copper electrorefining bleed streams) can be accomplished in a single extraction step without the need for pre-neutralization or the risk of aluminum hydroxide precipitation.

Coordination Chemistry and Spectroscopic Probe Development Utilizing the 4-Trifluoromethylbenzoyl Chromophore

Beyond bulk metal extraction, HPMTFBP serves as a structurally well-defined ligand for fundamental coordination chemistry studies, particularly where the 4-trifluoromethylbenzoyl substituent provides a distinctive spectroscopic handle. The published work has utilized EPR, NMR (¹H, ¹³C, ¹⁹F), IR, and DTA-TG-MS spectroscopy to characterize the d- and f-element complexes formed with HPMTFBP in ionic liquid extracts [1]. The presence of the CF₃ group enables ¹⁹F NMR monitoring of complex formation and ligand exchange dynamics, a capability absent in non-fluorinated 4-acylpyrazolone analogs such as HP, HPMMBP, or HPPMBP [2]. This makes HPMTFBP particularly valuable for mechanistic studies of metal-ligand interactions in non-aqueous media, for the development of paramagnetic metal-based MRI contrast agents, and for luminescent lanthanide complex design where the trifluoromethyl group can modulate excited-state lifetimes.

Green Solvent Extraction Method Development and Validation Leveraging HPMTFBP as a Benchmark Ligand

The comprehensive characterization of HPMTFBP in the 2024 Journal of Molecular Liquids study—spanning competitive extraction screens across 25 metal ions, diluent effect comparisons across 14 solvents, stoichiometric analysis of MoO₄²⁻ and Zr⁴⁺ complexes, and multi-spectroscopic extract characterization—positions this compound as a well-documented benchmark ligand for green solvent extraction method development [1]. Researchers and industrial R&D groups developing new ionic liquid-based or bio-based solvent extraction processes can use HPMTFBP as a reference compound to calibrate their experimental systems, validate new diluent performance, and benchmark the selectivity of novel extractants. The availability of detailed synthetic procedures, full NMR characterization data, and published extraction isotherms reduces the experimental burden associated with method validation and facilitates inter-laboratory reproducibility comparisons [2].

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